Meclizine dihydrochloride

Catalog No.
S534869
CAS No.
1104-22-9
M.F
C25H28Cl2N2
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclizine dihydrochloride

CAS Number

1104-22-9

Product Name

Meclizine dihydrochloride

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

InChI Key

GJNMJOHYRWHJQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Synonyms

Agyrax, Antivert, Bonamine, Bonine, Chiclida, D Vert, D-Vert, Dihydrochloride, Meclizine, DVert, Histametizyn, Hydrochloride, Meclizine, Meclizine, Meclizine Dihydrochloride, Meclizine Hydrochloride, Meclizine Monohydrochloride, Meclozine, Monohydrochloride, Meclizine, Parachloramine, Ru Vert M, Ru-Vert-M

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Repurposing for New Therapeutic Targets:

  • Achondroplasia: A recent Phase 1b study investigated meclizine's potential for treating achondroplasia, a genetic disorder causing dwarfism. The study found that meclizine inhibited fibroblast growth factor receptor 3 (FGFR3), a key player in achondroplasia development, suggesting its potential as a therapeutic agent. [Source: ]
  • Neurodegenerative Diseases: Research suggests meclizine might offer neuroprotective benefits in models of Parkinson's and Huntington's diseases. Its anticholinergic and antihistaminic properties could potentially mitigate neurodegeneration. Further investigations are needed to confirm these findings and explore clinical applications. [Source: ]

Understanding Mechanisms of Action:

  • Histamine H1 Receptor Interaction: Despite its long clinical use, the precise details of meclizine's interaction with the histamine H1 receptor, its primary target, remained unclear. A recent study using microcrystal electron diffraction (MicroED) successfully determined the three-dimensional crystal structure of meclizine, providing insights into its binding mechanism with the H1 receptor. [Source: ]
  • Mitochondrial and Cellular Effects: Meclizine exhibits various cellular effects beyond histamine receptor antagonism. Studies suggest it can modulate mitochondrial respiration and increase glycolysis, potentially contributing to its neuroprotective and antiemetic properties. Further research is needed to fully elucidate these mechanisms.

Drug Development and Optimization:

  • Formulations and Delivery Systems: Researchers are exploring novel formulations and delivery systems for meclizine to improve its bioavailability, onset of action, and patient compliance. Sublimated fast-dissolving tablets and cyclodextrin inclusion complexes are some examples of such advancements. [Source: ]
  • Drug Repurposing and Combination Therapies: Meclizine's diverse pharmacological properties and safety profile make it a potential candidate for drug repurposing in various disease contexts. Additionally, combining meclizine with other therapeutic agents could offer synergistic effects for specific conditions.

Meclizine dihydrochloride is a first-generation antihistamine primarily used to prevent and treat motion sickness and vertigo. It operates as a histamine H1 receptor antagonist, blocking the effects of histamine in the body, which contributes to its antiemetic properties. Meclizine is chemically characterized by the formula C25H27ClN2C_{25}H_{27}ClN_{2} and has a molar mass of approximately 390.96 g/mol. The compound is relatively insoluble in water but freely soluble in organic solvents like chloroform and pyridine .

Meclizine acts primarily by blocking histamine H1 receptors in the central nervous system []. Histamine is a chemical involved in various bodily functions, including allergic reactions and inner ear signaling. By blocking these receptors, meclizine reduces nausea, vomiting, and dizziness associated with motion sickness and inner ear problems [].

Meclizine is generally safe when used as directed. However, some common side effects include drowsiness, dry mouth, and blurred vision []. In high doses, it can cause more severe side effects like tremors and hallucinations []. Meclizine does not pose significant flammability or reactivity hazards.

Meclizine dihydrochloride undergoes various metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Key metabolic pathways include aromatic hydroxylation and benzylic oxidation, leading to multiple metabolites, with norchlorcyclizine being the principal metabolite identified in animal studies . In terms of synthesis, meclizine can be produced through halogenation reactions followed by N-alkylation processes involving piperazine derivatives .

The primary mechanism of action for meclizine dihydrochloride involves antagonism of the H1 histamine receptors, which inhibits neurotransmission related to vestibular stimulation and reduces excitability in the labyrinth system. This action helps alleviate symptoms of nausea and dizziness associated with motion sickness. Additionally, meclizine may exert anticholinergic effects, contributing further to its antiemetic capabilities .

The synthesis of meclizine dihydrochloride involves several steps:

  • Halogenation: (4-Chlorophenyl)-phenylmethanol is treated with thionyl chloride.
  • Acetylation: The product is then reacted with acetylpiperazine.
  • Cleavage: The acetyl group is cleaved using diluted sulfuric acid.
  • N-Alkylation: The final step involves N-alkylation of the piperazine ring using either 3-methylbenzyl chloride or through a reductive N-alkylation process with 3-methylbenzaldehyde, utilizing hydrogen and Raney nickel as a catalyst .

Meclizine dihydrochloride is widely used in clinical settings for:

  • Motion Sickness: It effectively prevents and treats symptoms associated with travel-related nausea.
  • Vertigo: It alleviates dizziness resulting from vestibular disorders.
  • Other Conditions: Occasionally used off-label for conditions such as nausea related to chemotherapy or postoperative recovery .

Meclizine dihydrochloride has several known interactions:

  • Drug Interactions: Co-administration with monoamine oxidase inhibitors can enhance its anticholinergic effects. Caution is advised when combined with other CNS depressants such as alcohol or sedatives due to additive effects on drowsiness and impaired coordination .
  • Food Interactions: While no significant interactions with food are noted, taking meclizine with food can slightly increase its bioavailability in children .

Similar Compounds: Comparison

Meclizine dihydrochloride shares structural similarities with several other antihistamines, particularly those within the piperazine class. Here are some comparable compounds:

CompoundChemical StructureUnique Features
BuclizineSimilar structure; used for similar indicationsLess commonly prescribed; different pharmacokinetics
CyclizineClose structural analog; also an antihistamineMore potent in some cases for motion sickness
HydroxyzineAntihistamine with anxiolytic propertiesBroader use in anxiety disorders
DimenhydrinateCombination of diphenhydramine and 8-chlorotheophyllineOften used for similar indications but has different side effects

Meclizine dihydrochloride stands out due to its specific action on vestibular pathways, making it particularly effective for motion sickness while having a lower sedative effect compared to some other first-generation antihistamines .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

426.1629543 g/mol

Monoisotopic Mass

426.1629543 g/mol

Heavy Atom Count

29

Appearance

Solid powder

UNII

008PUV3986

Related CAS

569-65-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (95.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Meclizine Hydrochloride is the hydrochloride salt form of meclizine, a synthetic piperazine with anti-emetic, sedative and histamine H1 antagonistic properties. Meclizine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. Meclizine hydrochloride may exert its antiemetic effects by its anticholinergic actions or due to a direct effect on the medullary chemoreceptive trigger zone.

MeSH Pharmacological Classification

Anti-Allergic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

163837-33-0
163837-34-1
1104-22-9

Wikipedia

Meclizine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-09-13

Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations

Gowramma Byran, Senthil Kumar Ramachandran, Kaviarasan Lakshmanan, Kalirajan Rajagopal, Meyyanathan Subramania Nainar
PMID: 33291999   DOI: 10.1080/03639045.2020.1862174

Abstract

An enantiomeric separation of meclizine enantiomers by liquid chromatography with tandem mass spectrometry LC-MS method was developed and validated for the analysis of Meclizine enantiomers. Enantiomeric resolution of the drug products were successfully achieved on a Phenomenex® lux cellulose 1 C18 (250 mm × 4.6 mm i.d, 5 µm particle size) column with mobile phase consisting of acetonitrile: 5 mM ammonium format pH (5.5) adjusted with formic acid (90:10) (v/v), and a flow rate of 0.4 mL/min. The developed method provided linear responses within the concentration range 1-5 ng/mL, and regression analysis showed a correlation coefficient value (r
) of 0.999. The optimized mobile phase separated (+) Meclizine at 1.58 min and (-) Meclizine at 2.20 min, respectively. The LC/MS method was validated as per ICH guidelines with respect to specificity, precision, linearity and robustness. Limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.0 ng/mL and 5.0 ng/mL respectively. The proposed method is suitable for analysis of meclizine enantiomers in pharmaceutical formulations and quality control analysis.


Bioanalytical chiral chromatographic technique and docking studies for enantioselective separation of meclizine hydrochloride: Application to pharmacokinetic study in rabbits

Prachi Raikar, Bannimath Gurupadayya, Subhankar P Mandal, Rishitha Narhari, Sripuram Subramanyam, Gunnam Srinivasu, Surulivel Rajan, Matcha Saikumar, Sairam Koganti
PMID: 32567097   DOI: 10.1002/chir.23241

Abstract

Enantiomeric resolution and molecular docking studies of meclizine hydrochloride on polysaccharide-based chiral stationary phase comprising cellulose tris(4-methylbenzoate) chiral selector (150 × 4.6 mm, 3.0 μm) were presented. The mobile phase used was acetonitrile:10mM ammonium bicarbonate (95:05, v/v). The developed technique was used to perform the enantioselective assay of meclizine hydrochloride in its marketed formulation. The elution order of meclizine hydrochloride enantiomers was determined by docking studies. Target compound was extracted from rabbit plasma using protein precipitation technique, followed by development of bioanalytical chiral separation method using the same matrix. Application of the method to determine pharmacokinetic parameters of meclizine hydrochloride enantiomers was performed using Phoenix WinNonlin 8.1 software. The results demonstrated stereoselective disposition of meclizine hydrochloride enantiomers in rabbits.


Meclizine ameliorates memory deficits in streptozotocin-induced experimental dementia in mice: role of nuclear pregnane X receptors

Harmandeep Singh, Rupinder Kaur Sodhi, Simerjeet Kaur Chahal, Jitender Madan
PMID: 31935134   DOI: 10.1139/cjpp-2019-0421

Abstract

Pregnane X receptors (PXRs) regulate the expression of ATP-binding cassette proteins transporters and organic anion transporting polypeptides responsible for influx/efflux of xenobiotics across the brain. Ligand activation of PXR augments the expression of P-gp and promotes amyloid-β clearance across the blood-brain barrier. Dementia was induced in mice by intacerebroventricular administration of streptozotocin (STZ) followed by treatment with meclizine, a PXR agonist, and subsequently exposed to the Morris water maze test and biochemical and histopathological analysis to evaluate the effect on cognition. STZ-treated mice exhibited significant enhancement in brain thiobarbituric acid reactive species, interleukin-1β, tumour necrosis factor-α, myeloperoxidase, and acetylcholinestrase activity in addition to diminution in glutathione levels and superoxide dismutase activity in comparison to untreated mice. Administration of meclizine to STZ mice recuperated cognition and biochemical alterations. Concomitant administration of ketoconazole, a PXR antagonist, with meclizine prevented the protective effects. The upshots of our study proclaim that meclizine protects cognitive deficits by virtue of its antioxidant, anticholinesterase, and antiinflammatory properties. Results also signify the potential of PXR in neuroprotective actions of meclizine in dementia.


Pharmacokinetics and safety after once and twice a day doses of meclizine hydrochloride administered to children with achondroplasia

Hiroshi Kitoh, Masaki Matsushita, Kenichi Mishima, Tadashi Nagata, Yasunari Kamiya, Kohei Ueda, Yachiyo Kuwatsuka, Hiroshi Morikawa, Yasuhiro Nakai, Naoki Ishiguro
PMID: 32282831   DOI: 10.1371/journal.pone.0229639

Abstract

Achondroplasia (ACH) is the most common short-limbed skeletal dysplasia caused by activating mutations in the fibroblast growth factor receptor 3 (FGFR3) gene. We identified that meclizine hydrochloride inhibited FGFR3 signaling in various chondrocytic cells and promoted longitudinal bone growth in mouse model of ACH. Meclizine has safely been used for more than 50 years, but it lacks the safety data for repeated administration and pharmacokinetics (PK) when administered to children. We performed a phase Ia study to evaluate the PK and safety of meclizine administered orally to ACH children. Twelve ACH children aged from 5 to younger than 11 years were recruited, and the first 6 subjects received once a day of meclizine in the fasted condition, subsequent 6 subjects received twice a day of meclizine in the fed condition. Meclizine was well tolerated in ACH children with no serious adverse events. The mean Cmax, Tmax, AUC0-24h, t1/2 during 24 hours in the fasted condition were 130 ng/mL, 1.7 hours, 761 ng·h/mL, and 8.5 hours respectively. The simulation of repeated administration of meclizine for 14 days demonstrated that plasma concentration apparently reached steady state around 10 days after the first dose both at once a day and twice a day administration. The AUC0-10h of the fasting and fed condition were 504 ng·h/mL and 813 ng·h/mL, respectively, indicating exposure of meclizine increased with the diet. Although higher drug exposure was confirmed in ACH children compared to adults, a single administration of meclizine seemed to be well tolerated.


Nanotechnology based blended chitosan-pectin hybrid for safe and efficient consolidative antiemetic and neuro-protective effect of meclizine hydrochloride in chemotherapy induced emesis

Alaa H Salama, Heba Elmotasem, Abeer A A Salama
PMID: 32423876   DOI: 10.1016/j.ijpharm.2020.119411

Abstract

The aim of this study was to formulate an easily-administered, safe and effective dosage form loaded with meclizine for treatment of chemotherapy-induced nausea and vomiting (CINV) through the buccal route. CINV comprises bothersome side effects accompanying cytotoxic drugs administration in cancer patients. Meclizine was loaded in chitosan-pectin nanoparticles which were further incorporated within a buccal film. Different formulations were prepared based on a 2
.3
full factorial study using Design Expert®8. The optimum formulation possessed favorable characters regarding its particle size (129 nm), entrapment efficiency (90%) and release profile. Moreover, its permeation efficiency through sheep buccal mucosa was assessed via Franz cell diffusion and confocal laser microscopy methods. Enhanced permeation was achieved compared with the free drug form. In-vivo performance was assessed using cyclophosphamide induced emesis. The proposed formulation exerted significant relief of the measured responses (reduced body weight and motor coordination, elevated emesis, anorexia, proinflammatory mediators and neurotransmitters that were also associated with scattered degenerated neurons and glial cells). The developed formulation ameliorated all behavioral, biochemical and histopathological changes induced by cyclophosphamide. The obtained data were promising suggesting that our bioadhesive formulation can offer an auspicious medication for treating distressing symptoms associated with chemotherapy for cancer patients.


The effects of meclizine on motion sickness revisited

Tobias Wibble, Johanna Engström, Luca Verrecchia, Tony Pansell
PMID: 32077140   DOI: 10.1111/bcp.14257

Abstract

Antihistamines make up the first line of treatments against motion-sickness. Still, their efficacy and specific mechanism have come into question. The aim of this study was to investigate the effect of meclizine on motion-sensitivity.
This study was carried out as a triple-blinded randomized trial involving 12 healthy subjects who were exposed to (i) vestibular (VES), (ii) visual (VIS) and (iii) visual-vestibular (VIS+VES) stimulations in the roll plane. Subjects were divided into 2 groups by stratified randomization, receiving either meclizine or a placebo. Stimulations were carried out before, and after, drug administration, presented at 2 intensity levels of 14 and 28°/s
. Eye movements were tracked, and torsional slow-phase velocities, amplitudes and nystagmus beats were retrieved. Subjects initially graded for their motion-sickness susceptibility.
Susceptibility had no effect on intervention outcome. Despite large variations, repeated ANOVAS showed that meclizine led to a relative increase in torsional velocity compared to placebo during vestibular stimulation for both intensities: 2.36 (7.65) from -0.01 (4.17) during low intensities, and 2.61 (6.67) from -3.49 (4.76) during high. The visual-vestibular stimuli yielded a decrease during low acceleration, -0.40 (3.87) from 3.75 (5.62), but increased during high, 3.88 (6.51) from -3.88 (8.55).
Meclizine had an inhibitory effect on eye movement reflexes for low accelerations during VIS+VES trials. This indicates that meclizine may not primarily work through sensory-specific mechanisms, but rather on a more central level. Practically, meclizine shows promise in targeting motion-sickness evoked by everyday activities, but its use may be counterproductive in high-acceleration environments.


A Medical Review of Fatal High-G U.S. Aerobatic Accidents

William D Mills, Richard M Greenhaw, Jennie M P Wang
PMID: 31666158   DOI: 10.3357/AMHP.5445.2019

Abstract

Exposure to high G force is a known safety hazard in military aviation as well as civilian aerobatic flight. Tolerance to high G forces has been well studied in military pilots, but there is little research directed at civilian pilots who may have medications or medical conditions not permitted in military pilots.
In this case-control study, we identified 89 fatal high-G aerobatic accidents and 4000 fatal control accidents from 1995 through 2018 from the NTSB accident database and the FAA autopsy database. We retrieved medications and medical conditions from the FAA's pilot medical databases. Logistic regression models were used to explore the associations of drugs, medical conditions, height, and medical waivers with high-G accidents.
Seven drugs (alprazolam, clonidine, ethanol, meclizine, phentermine, triamterene, and zolpidem) reached statistical significance in our models, but had such small case counts that we consider these findings to be uncertain, except for ethanol, which was found in seven cases. Of these, only triamterene was known to the FAA. Statistically significant medical predictors included only alcohol abuse (seven cases) and liver disease (only two cases).
Our analysis found that the drug ethanol and the condition alcohol abuse are significantly associated with high-G accidents. Seven other factors were statistically significant, but should only be considered as hypothesis generating due to very low case counts. Our study does not suggest that restricting pilots with otherwise permissible medications or medical conditions from aerobatics is warranted.


QbD based Eudragit coated Meclizine HCl immediate and extended release multiparticulates: formulation, characterization and pharmacokinetic evaluation using HPLC-Fluorescence detection method

Faaiza Qazi, Muhammad Harris Shoaib, Rabia Ismail Yousuf, Fahad Siddiqui, Muhammad Iqbal Nasiri, Kamran Ahmed, Iyad Naeem Muhammad, Farrukh Rafiq Ahmed
PMID: 32913337   DOI: 10.1038/s41598-020-71751-y

Abstract

This study is based on the QbD development of extended-release (ER) extruded-spheronized pellets of Meclizine HCl and its comparative pharmacokinetic evaluation with immediate-release (IR) pellets. HPLC-fluorescence method was developed and validated for plasma drug analysis. IR drug cores were prepared from lactose, MCC, and PVP using water as granulating fluid. Three-level, three-factor CCRD was applied for modeling and optimization to study the influence of Eudragit (RL100-RS100), TEC, and talc on drug release and sphericity of coated pellets. HPLC-fluorescence method was sensitive with LLOQ 1 ng/ml and linearity between 10 and 200 ng/ml with R
> 0.999. Pharmacokinetic parameters were obtained by non-compartmental analysis and results were statistically compared using logarithmically transformed data, where p > 0.05 was considered as non-significant with a 90% CI limit of 0.8-1.25. The AUC
and AUC
of ER pellets were not significantly different with geometric mean ratio 1.0096 and 1.0093, respectively. The C
of IR pellets (98.051 ng/ml) was higher than the ER pellets (84.052 ng/ml) and the T
of ER pellets (5.116 h) was higher than the IR pellets (3.029 h). No significant food effect was observed on key pharmacokinetic parameters of ER pellets. Eudragit RL100 (6%) coated Meclizine HCl pellets have a potential therapeutic effect for an extended time period.


The effect of anti-emetic drugs on rat embryonic heart activity

Helen E Ritchie, Isabelle Broström Huss, William S Webster
PMID: 31199962   DOI: 10.1016/j.reprotox.2019.06.002

Abstract

Nausea and vomiting of pregnancy (NVP) is the most common medical complaint during pregnancy affecting up to 70% of pregnant women worldwide. Some antiemetic medications (AEM) (droperidol, domperidone, granisetron, metoclopramide and trifluoperazine) used to treat NVP have the unwanted side effect of hERG blockade. The hERG potassium channel is essential for normal heart rhythm in both the adult human and the human and rat embryo. Animal studies show hERG blockade in the embryo causes bradycardia and arrhythmia leading to cardiovascular malformations and other birth defects. Whole rat embryo in vitro culture was used to determine the effect of the above listed AEM and meclizine on the heart rate of Gestational day 13 rat embryos. These embryos are similar in size and heart development to 5-6-week human embryo. The results showed that all of the AEMs caused a concentration-dependent bradycardia. Droperidol had the lowest margin of safety.


6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase Suppresses Neuronal Apoptosis by Increasing Glycolysis and "cyclin-dependent kinase 1-Mediated Phosphorylation of p27 After Traumatic Spinal Cord Injury in Rats

Liansheng Gao, Chun Wang, Bing Qin, Tao Li, Weilin Xu, Cameron Lenahan, Guangyu Ying, Jianru Li, Tengfei Zhao, Yongjian Zhu, Gao Chen
PMID: 32841050   DOI: 10.1177/0963689720950226

Abstract

Apoptosis is a vital pathological factor that accounts for the poor prognosis of traumatic spinal cord injury (t-SCI). The 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) is a critical regulator for energy metabolism and proven to have antiapoptotic effects. This study aimed to investigate the neuroprotective role of PFKFB3 in t-SCI. A compressive clip was introduced to establish the t-SCI model. Herein, we identified that PFKFB3 was extensively distributed in neurons, and PFKFB3 levels significantly increased and peaked 24 h after t-SCI. Additionally, knockdown of PFKFB3 inhibited glycolysis, accompanied by aggravated neuronal apoptosis and white matter injury, while pharmacological activation of PFKFB3 with meclizine significantly enhanced glycolysis, attenuated t-SCI-induced spinal cord injury, and alleviated neurological impairment. The PFKFB3 agonist, meclizine, activated cyclin-dependent kinase 1 (CDK1) and promoted the phosphorylation of p27, ultimately suppressing neuronal apoptosis. However, the neuroprotective effects of meclizine against t-SCI were abolished by the CDK1 antagonist, RO3306. In summary, our data demonstrated that PFKFB3 contributes robust neuroprotection against t-SCI by enhancing glycolysis and modulating CDK1-related antiapoptotic signals. Moreover, targeting PFKFB3 may be a novel and promising therapeutic strategy for t-SCI.


Explore Compound Types